3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid 3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018557-11-3
VCID: VC8038340
InChI: InChI=1S/C13H9N3O2/c17-13(18)11-10-3-1-2-8-16(10)12(15-11)9-4-6-14-7-5-9/h1-8H,(H,17,18)
SMILES: C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol

3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

CAS No.: 1018557-11-3

Cat. No.: VC8038340

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid - 1018557-11-3

Specification

CAS No. 1018557-11-3
Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
IUPAC Name 3-pyridin-4-ylimidazo[1,5-a]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C13H9N3O2/c17-13(18)11-10-3-1-2-8-16(10)12(15-11)9-4-6-14-7-5-9/h1-8H,(H,17,18)
Standard InChI Key JGDRURICQWOYCH-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O
Canonical SMILES C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018557-11-3) belongs to the imidazo[1,5-a]pyridine family, a class of nitrogen-containing bicyclic heterocycles. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 239.23 g/mol . The compound’s structure combines an imidazo[1,5-a]pyridine scaffold—a fused system of imidazole and pyridine rings—with a pyridin-4-yl substituent and a carboxylic acid group.

Structural Analysis

The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The pyridin-4-yl group at position 3 introduces additional π-conjugation and hydrogen-bonding capabilities, while the carboxylic acid at position 1 enhances solubility and enables derivatization. X-ray crystallography data for analogous compounds reveal planar geometries with intermolecular hydrogen bonds involving the carboxylic acid group .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1018557-11-3
Molecular FormulaC₁₃H₉N₃O₂
Molecular Weight239.23 g/mol
IUPAC Name3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Synthesis and Manufacturing Processes

While no explicit synthetic protocol for 3-(pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is documented in the literature, its preparation can be inferred from methodologies developed for structurally related imidazo[1,5-a]pyridines.

Ritter-Type Reaction Strategy

A 2024 study demonstrated that imidazo[1,5-a]pyridines can be synthesized via a Bi(OTf)₃-catalyzed Ritter-type reaction between pyridinylmethanols and nitriles . This method involves:

  • Cation Formation: Activation of benzylic alcohols (e.g., pyridinylmethanols) using Bi(OTf)₃ and p-TsOH·H₂O to generate benzylic cations.

  • Nitrile Attack: Nucleophilic addition of nitriles to form nitrilium intermediates.

  • Cyclization: Intramolecular cyclization and rearomatization to yield the imidazo[1,5-a]pyridine core.

For the target compound, 4-cyanopyridine could serve as the nitrile component, while a suitably substituted pyridinylmethanol precursor would provide the carboxylic acid functionality. Typical reaction conditions involve heating in dichloroethane (DCE) at 150°C for 12–24 hours, yielding products in 75–95% efficiency for analogous systems .

Post-Synthetic Modifications

The carboxylic acid group permits further functionalization via:

  • Esterification: Reaction with alcohols under acidic conditions.

  • Amide Formation: Coupling with amines using carbodiimide reagents.

  • Salt Formation: Neutralization with bases to improve solubility.

Physicochemical Properties

Experimental data for this compound remain sparse, but predictions can be made based on its structure and analogs:

Solubility and Stability

  • Aqueous Solubility: Moderate due to the ionizable carboxylic acid group (predicted pKa ≈ 4.5).

  • Thermal Stability: Expected decomposition above 250°C, consistent with related heterocycles .

  • Photostability: Susceptible to UV-induced degradation owing to aromatic π-systems.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

  • Strong absorption at ≈1700 cm⁻¹ (C=O stretch of carboxylic acid).

  • Peaks at ≈1600 cm⁻¹ (aromatic C=C/C=N vibrations) .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Downfield shifts for pyridine protons (δ 8.5–9.0 ppm) and imidazole protons (δ 7.0–8.0 ppm).

  • ¹³C NMR: Carboxylic acid carbon at ≈170 ppm, aromatic carbons at 120–150 ppm .

Biological Activity and Pharmacological Applications

Imidazo[1,5-a]pyridines are explored for their bioactivity, though specific studies on this derivative are lacking.

Antimicrobial Effects

Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC ≈ 8–32 μg/mL) . The carboxylic acid group may disrupt bacterial membrane integrity.

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